molecular formula C12H12Cl2O4 B14507928 Dimethyl chloro[chloro(phenyl)methyl]propanedioate CAS No. 62979-63-9

Dimethyl chloro[chloro(phenyl)methyl]propanedioate

Cat. No.: B14507928
CAS No.: 62979-63-9
M. Wt: 291.12 g/mol
InChI Key: JXAJOENQTXMZRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dimethyl chloro[chloro(phenyl)methyl]propanedioate is an organic compound that features a complex structure with both ester and halogen functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl chloro[chloro(phenyl)methyl]propanedioate typically involves the esterification of a suitable precursor. One common method is the reaction of dimethyl malonate with benzyl chloride in the presence of a base such as sodium ethoxide. The reaction proceeds through the formation of an enolate intermediate, which then undergoes nucleophilic substitution with benzyl chloride to yield the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Dimethyl chloro[chloro(phenyl)methyl]propanedioate can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.

    Oxidation Reactions: The phenyl ring can be oxidized to form corresponding quinones.

    Reduction Reactions: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products

    Substitution: Formation of substituted derivatives such as amides or thioesters.

    Oxidation: Formation of quinones or carboxylic acids.

    Reduction: Formation of alcohols or diols.

Scientific Research Applications

Dimethyl chloro[chloro(phenyl)methyl]propanedioate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.

    Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Dimethyl chloro[chloro(phenyl)methyl]propanedioate involves its interaction with various molecular targets. For instance, in nucleophilic substitution reactions, the chloro group acts as a leaving group, allowing nucleophiles to attack the carbon center. In biological systems, the compound may interact with enzymes or receptors, modulating their activity through covalent or non-covalent interactions.

Comparison with Similar Compounds

Similar Compounds

    Dimethyl malonate: A simpler ester with similar reactivity but lacking the phenyl and chloro functionalities.

    Benzyl chloride: Shares the benzyl group but lacks the ester functionalities.

    Ethyl chloroacetate: Contains a chloro group and ester functionality but lacks the phenyl group.

Uniqueness

Dimethyl chloro[chloro(phenyl)methyl]propanedioate is unique due to its combination of ester, chloro, and phenyl functionalities, which confer distinct reactivity and potential applications. This combination allows for versatile chemical transformations and makes it a valuable intermediate in organic synthesis.

Properties

CAS No.

62979-63-9

Molecular Formula

C12H12Cl2O4

Molecular Weight

291.12 g/mol

IUPAC Name

dimethyl 2-chloro-2-[chloro(phenyl)methyl]propanedioate

InChI

InChI=1S/C12H12Cl2O4/c1-17-10(15)12(14,11(16)18-2)9(13)8-6-4-3-5-7-8/h3-7,9H,1-2H3

InChI Key

JXAJOENQTXMZRZ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(C(C1=CC=CC=C1)Cl)(C(=O)OC)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.